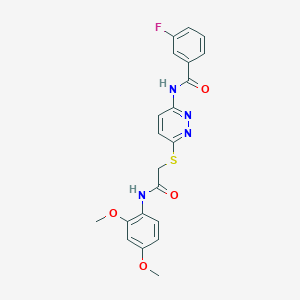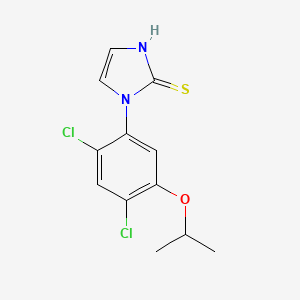![molecular formula C17H11NO5 B2495230 N-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromen-3-carboxamid CAS No. 477555-60-5](/img/structure/B2495230.png)
N-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromen-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that likely contains a benzodioxol group and a carboxamide group . Compounds with similar structures, such as N-substituted acetamides involving indolyl or benzodioxolyl groups, have been synthesized for various purposes.
Synthesis Analysis
The synthesis of compounds structurally similar to N-(1,3-benzodioxol-5-yl)-4-oxochromene-3-carboxamide often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-4-oxochromene-3-carboxamide and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Verbindung wurde auf ihr Potenzial als Antitumormittel untersucht. Insbesondere wurde eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit 3-N-kondensierten Heteroaryl-Molekülen auf der Grundlage von Literaturberichten über die Aktivität von Indol gegen Krebszelllinien entworfen. Diese Verbindungen wurden unter Verwendung einer Pd-katalysierten C-N-Kreuzkupplung-Methode synthetisiert und gegen Prostata- (LNCaP), Pankreas- (MIA PaCa-2) und akute lymphatische Leukämie (CCRF-CEM) -Krebszelllinien evaluiert . Bemerkenswert ist, dass zwei Derivate - 3-N-Benzo[1,2,5]oxadiazol 17 und 3-N-2-Methylchinolin 20 - eine vielversprechende Antitumoraktivität mit IC50-Werten im Bereich von 328 bis 644 nM gegen CCRF-CEM- und MIA PaCa-2-Zellen zeigten. Mechanistische Studien ergaben, dass Verbindung 20 eine Zellzyklusarretierung in der S-Phase und Apoptose in CCRF-CEM-Krebszellen induzierte.
Nachweis von Schwermetallionen
Eine weitere interessante Anwendung beinhaltet die Synthese von (E)-N′-(Benzo[d]dioxol-5-ylmethylen)-4-methyl-benzolsulfonhydrazid (BDMMBSH)-Derivaten. Diese Verbindungen wurden für den Nachweis von Blei (Pb2+), einem karzinogenen Schwermetallion, verwendet. Ein empfindlicher und selektiver Pb2+-Sensor wurde durch Ablagerung einer dünnen Schicht von BDMMBSH auf einer mit der leitenden Polymermatrix Nafion (NF) modifizierten Glaskohlenstoffelektrode (GCE) entwickelt .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cell cycle regulation and apoptosis . Disruption of these pathways can lead to the death of cancer cells.
Result of Action
The compound’s action results in cell cycle arrest and apoptosis in cancer cells . This means that the compound prevents the cells from dividing and promotes their programmed death, thereby potentially inhibiting the growth of cancer.
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide are largely determined by its interactions with various biomolecules. It has been found to interact with a range of enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions
Cellular Effects
N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxamide within cells and tissues are complex processes. It interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-16-11-3-1-2-4-13(11)21-8-12(16)17(20)18-10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJCILOXHFIDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



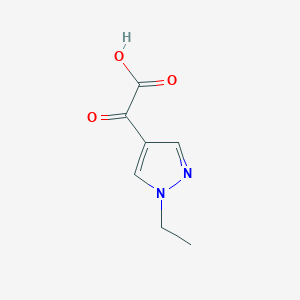
![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)
amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2495153.png)
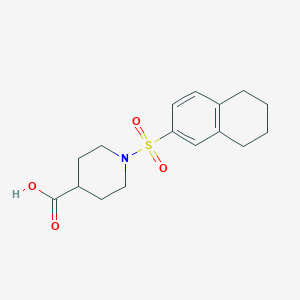
![4-[7-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazin-6-yl]pyridine](/img/structure/B2495160.png)
![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)
![2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2495164.png)
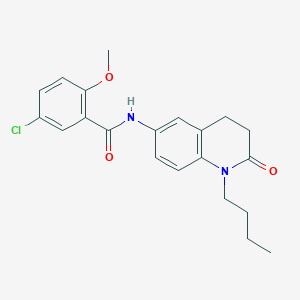
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)
